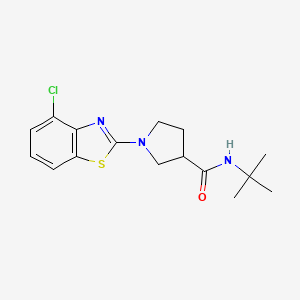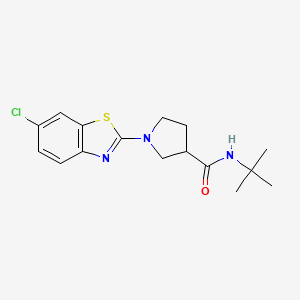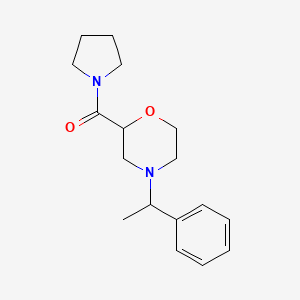![molecular formula C19H23F3N6 B6473287 2-methyl-4-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640885-08-9](/img/structure/B6473287.png)
2-methyl-4-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a pyrimidine ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of the pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, compounds with similar structures have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Safety and Hazards
Future Directions
The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-14-24-17(27-6-2-3-7-27)13-18(25-14)28-10-8-26(9-11-28)15-4-5-23-16(12-15)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWAQSASOWYBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6473213.png)
![N-{1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473218.png)


![4-[(3,4-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473231.png)
![4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6473240.png)
![2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6473246.png)
![4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473254.png)
![4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473259.png)

![4-[(4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473269.png)
![4,4,4-trifluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide](/img/structure/B6473278.png)
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473285.png)
